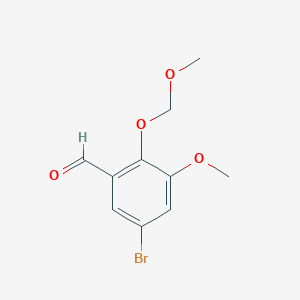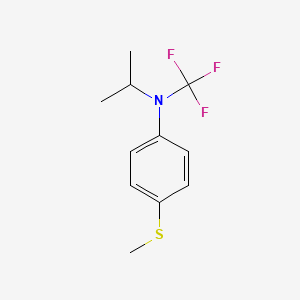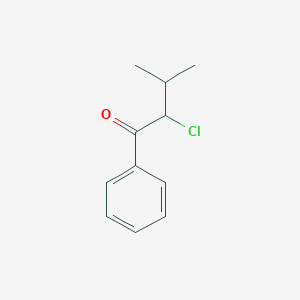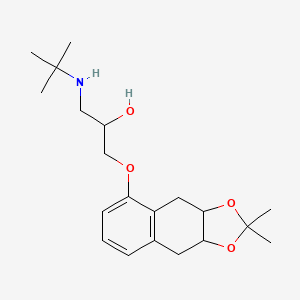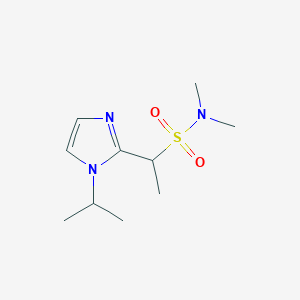
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide typically involves the reaction of 1-isopropyl-1H-imidazole with N,N-dimethylethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from room temperature to reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or THF; temperatures ranging from -78°C to room temperature.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; solvents like dichloromethane or chloroform; temperatures ranging from 0°C to room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-isopropyl-1H-imidazol-2-yl)methanol
- 1-(1-isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
- 1-(1-isopropyl-1H-imidazol-2-yl)methanethiol
Uniqueness
1-(1-isopropyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide stands out due to its unique combination of the imidazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.
Eigenschaften
Molekularformel |
C10H19N3O2S |
|---|---|
Molekulargewicht |
245.34 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(1-propan-2-ylimidazol-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C10H19N3O2S/c1-8(2)13-7-6-11-10(13)9(3)16(14,15)12(4)5/h6-9H,1-5H3 |
InChI-Schlüssel |
SNWCYGXZNHAGGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CN=C1C(C)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


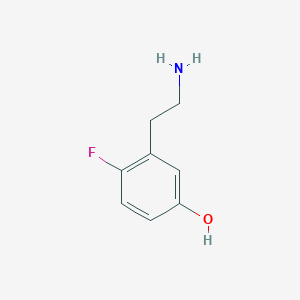
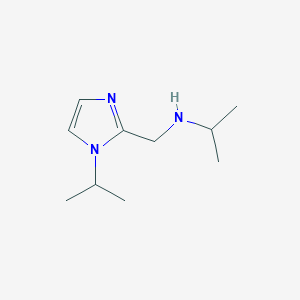
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B13964666.png)

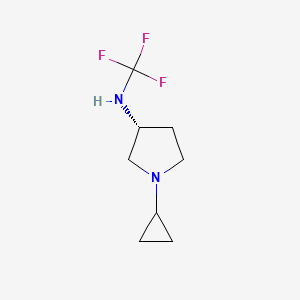
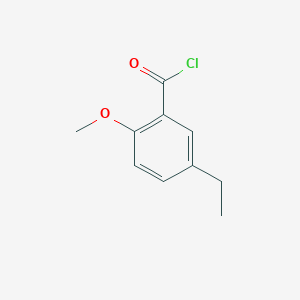
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
